Stannane, trimethyl-1-propynyl-
Description
Positioning within Propargyl-functionalized Organotin Reagents
Propargyl-functionalized organotin reagents are a class of compounds characterized by the presence of a propargyl group (a three-carbon unit with a carbon-carbon triple bond) attached to a tin atom. Within this class, trimethyl(1-propynyl)stannane is a fundamental and widely utilized member. Its trimethyltin (B158744) moiety offers a good balance between reactivity and stability, allowing for controlled transformations.
Compared to its counterparts, such as tributyl(1-propynyl)stannane, the trimethyl derivative can exhibit different reactivity profiles and offers advantages in certain applications, such as easier purification of the reaction products due to the lower boiling point of the tin byproducts. The reactivity of these reagents is largely dictated by the nature of the alkyl groups on the tin atom and the substitution pattern on the propargyl chain. The presence of the tin atom activates the propargyl group, making it a potent nucleophile in various addition and coupling reactions. The versatility of propargylstannanes allows for their participation in highly stereoselective syntheses, yielding valuable chiral propargyl-containing molecules.
Evolution of Alkyne-functionalized Organostannane Chemistry in Advanced Organic Synthesis
The chemistry of alkyne-functionalized organostannanes has undergone significant evolution, becoming an indispensable tool in advanced organic synthesis. spectrabase.com Initially, the focus was on their utility in fundamental carbon-carbon bond-forming reactions. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, revolutionized their application. orgsyn.orglookchem.com This development allowed for the efficient and stereospecific formation of C(sp²)-C(sp) and C(sp)-C(sp) bonds under mild conditions, a significant advancement over previous methods. nist.gov
Further research has expanded the scope of these reagents to include a wider range of coupling partners and reaction conditions. conicet.gov.ar The development of new catalyst systems and a deeper understanding of the reaction mechanisms have enabled more complex and chemoselective transformations. msu.edu For instance, sequential cross-coupling reactions using dihaloarenes have been developed, allowing for the stepwise introduction of different alkynyl groups. The ongoing evolution in this field is focused on developing more sustainable and atom-economical processes, including the use of catalytic amounts of tin and exploring new reaction pathways beyond traditional cross-coupling reactions. rsc.org The unique reactivity of the carbon-tin bond in alkynylstannanes continues to be exploited in the synthesis of a diverse array of complex organic molecules, including natural products, pharmaceuticals, and functional materials.
Interactive Data Tables
Physical Properties of Related Propargylstannanes
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Tributyl(1-propynyl)tin | C₁₅H₃₂Sn | 329.11 | 81-83 (at 15 mmHg) | 1.082 (at 25 °C) |
| Trimethyl(1-methylethyl)stannane | C₆H₁₆Sn | 206.90 | 131.6 (at 760 mmHg) | Not available |
Spectroscopic Data of Related Organostannanes
| Compound Name | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 1,3-Bis(trimethylstannyl)-1-propyne | ¹³C | Not specified | 84.8, 10.9, -8.7, -9.0 |
| An alkyn-1-yl(trimethyl)stannane derivative | ¹¹⁹Sn | C₆D₆ | Not specified |
Properties
CAS No. |
1692-19-9 |
|---|---|
Molecular Formula |
C6H12Sn |
Molecular Weight |
202.87 g/mol |
IUPAC Name |
trimethyl(prop-1-ynyl)stannane |
InChI |
InChI=1S/C3H3.3CH3.Sn/c1-3-2;;;;/h1H3;3*1H3; |
InChI Key |
NFXOZWNWOBZYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC#C[Sn](C)(C)C |
Origin of Product |
United States |
Mechanistic Principles Governing Trimethyl 1 Propynyl Stannane Reactivity
Activation and Cleavage of the Tin-Alkyne Carbon Bond
The activation and subsequent cleavage of the tin-alkyne carbon bond in trimethyl(1-propynyl)stannane are pivotal steps in its synthetic applications. This process is typically initiated by the interaction of the nucleophilic alkyne carbon with an electrophile. The reactivity of alkynyltin compounds is notably higher than that of their alkynylsilane counterparts in these reactions. athensjournals.gr
The cleavage of the Sn-C bond can be effected by various electrophiles, including protons, halogens, and metal halides. For instance, the reaction with iodine monochloride (ICl) or iodine monobromide (IBr) leads to the cleavage of one or two tin-aryl bonds in tetraaryltin compounds, with the Sn-Ar bond being preferentially cleaved over Sn-alkyl bonds. researchgate.net This selectivity highlights the influence of the organic substituent on the reactivity of the tin-carbon bond.
In the context of 1,1-carboboration reactions, the activation of the Sn-C≡ bond is achieved through interaction with electrophilic triorganoboranes. athensjournals.gr This interaction leads to the formation of a zwitterionic intermediate, which then undergoes rearrangement to yield the final product. The high reactivity of the Sn-C≡ bond allows these reactions to proceed under mild conditions. athensjournals.gr
Table 1: Reactivity of Tin-Carbon Bonds with Electrophiles
| Organotin Compound | Electrophile | Bond Cleaved | Product(s) |
| Tetraaryltin | ICl | Sn-Ar (two) | Diaryl-tin dichloride |
| Tetraaryltin | IBr | Sn-Ar (one) | Triaryltin bromide |
| Ph₃SnCp | IX (X = Cl, Br, NCO, etc.) | Sn-Cp | Ph₃SnX |
| Trimethyl(1-propynyl)stannane | BR₃ | Sn-C≡ | Organometallic-substituted alkene |
This table summarizes the cleavage of tin-carbon bonds in various organotin compounds upon reaction with different electrophiles.
Stereochemical Outcomes in Electrophilic Substitution Reactions (e.g., protodestannylation)
Electrophilic substitution reactions of alkynylstannanes, such as protodestannylation (cleavage of the tin-carbon bond by a proton), are of significant interest due to their stereochemical implications. datapdf.com These reactions generally proceed with retention of configuration at the double bond, meaning the stereochemistry of the starting vinylstannane is preserved in the product. datapdf.comresearchgate.net This stereospecificity is a key feature in the synthetic utility of these compounds.
The mechanism of protodestannylation is proposed to involve an "open" transition state where the solvent plays a crucial role in stabilizing the developing positive charge on the tin atom. datapdf.com The reaction is initiated by the attack of a proton on the α-carbon of the double bond, leading to a transition state with partial positive charge on both the tin atom and the β-carbon. researchgate.net
In some cases, particularly with indenyl-organotin compounds, the electrophilic attack can occur with a transfer of the reaction center, leading to an SE2' mechanism. researchgate.net This results in the formation of rearranged products. The stereochemical outcome is highly dependent on the substrate structure and the reaction conditions.
Table 2: Stereochemistry of Electrophilic Substitution in Vinylstannanes
| Vinylstannane | Electrophile | Stereochemical Outcome | Reference |
| cis-Styryltrimethylstannane | H⁺ | Retention | researchgate.net |
| trans-Styryltrimethylstannane | H⁺ | Retention | researchgate.net |
| S-(+)-(3-methylindenyl)trimethylstannane | C₆H₅COOH | Mixture of R-(−)-1-methylindene and 3-methylindene | researchgate.net |
| S-(+)-(1-methyl-3-phenylindenyl)trimethylstannane | BrCN | R-(−)-1-bromo-1-methyl-3-phenylindene | researchgate.net |
This table illustrates the stereochemical outcomes of electrophilic substitution reactions for various vinylstannane substrates.
Formation and Reactivity of Zwitterionic Intermediates (e.g., in 1,1-carboboration processes)
The reaction between a Lewis acidic borane (B79455) and an alkyne, a key step in 1,1-carboboration, is proposed to proceed through a zwitterionic intermediate. nih.gov Recent studies have successfully isolated and characterized these intermediates, providing significant mechanistic insight. nih.govresearchgate.net
In the case of alkynylstannanes, the reaction with a triorganoborane initiates with the interaction of the nucleophilic alkyne carbon with the electrophilic boron atom. athensjournals.gr This leads to the cleavage of the tin-carbon bond and the formation of a zwitterionic intermediate. athensjournals.gr This intermediate is characterized by a positively charged tin center and a negatively charged borate (B1201080) unit. In some instances, the tin atom is side-on coordinated to the C≡C bond of the alkynylborate unit. athensjournals.gr
The stability and reactivity of these zwitterionic intermediates are influenced by the substituents on both the tin and boron atoms, as well as the alkyne. researchgate.net The stepwise reactivity of the zwitterion has been observed, providing a deeper understanding of the 1,1-carboboration mechanism. nih.gov The characterization of these intermediates has been achieved through spectroscopic, structural, and computational methods. researchgate.net
Radical Chain Mechanisms in Organotin Chemistry (e.g., SRN1 processes)
Organotin compounds are extensively utilized in radical chemistry. wikipedia.org Tin radicals, specifically stannyl (B1234572) radicals (R₃Sn•), are key intermediates in various atom-transfer reactions. wikipedia.org These reactions often proceed via a radical chain mechanism, which consists of three main phases: initiation, propagation, and termination. libretexts.orglibretexts.org
The SRN1 (substitution radical-nucleophilic unimolecular) mechanism is a type of substitution reaction where a substituent is replaced by a nucleophile through a free radical intermediate. wikipedia.orgdalalinstitute.com This process is initiated by the transfer of an electron to the substrate, forming a radical anion. wikipedia.orgdalalinstitute.com This radical anion then fragments to produce an aryl or vinyl radical and an anion. wikipedia.org The radical then reacts with a nucleophile to form a new radical anion, which subsequently transfers an electron to another substrate molecule, propagating the chain. wikipedia.org
While the SRN1 mechanism is well-established for aryl and alkyl halides, its application to alkynylstannanes like trimethyl(1-propynyl)stannane is less commonly detailed in general literature but is a plausible pathway given the propensity of organotin compounds to participate in radical reactions. The initiation step would involve the formation of a radical anion of the stannane (B1208499), which could then undergo cleavage of the tin-alkyne bond to form a propynyl (B12738560) radical.
Strategic Applications of Trimethyl 1 Propynyl Stannane in Complex Organic Synthesis
Transition Metal-Catalyzed Cross-Coupling Reactions
The reactivity of the tin-carbon bond in trimethyl(1-propynyl)stannane makes it an excellent partner in a variety of palladium and copper-catalyzed cross-coupling reactions. These reactions provide efficient pathways to connect the 1-propynyl group to diverse organic scaffolds.
Stille Coupling with Diverse Electrophiles
The Stille reaction, a palladium-catalyzed cross-coupling between an organotin compound and an organic electrophile, is a cornerstone of modern organic synthesis. wikipedia.org Trimethyl(1-propynyl)stannane has proven to be a highly effective coupling partner in Stille reactions with a range of electrophiles, including aryl triflates, aryl iodides, and trimethylanilinium salts.
The coupling with aryl triflates is a powerful method for forming aryl-alkyne bonds. While the transmetalation step can be rate-determining, the reaction proceeds efficiently, often favored by an open transmetalation pathway. csic.escapes.gov.br The presence of additives like lithium chloride can influence the reaction rate, accelerating it in some cases by facilitating the oxidative addition of the aryl triflate to the palladium catalyst. capes.gov.br
Aryl iodides are also common electrophiles in Stille couplings with trimethyl(1-propynyl)stannane. The reaction typically proceeds via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The high reactivity of aryl iodides often leads to good yields of the desired alkynylated aromatic products.
More recently, trimethylanilinium salts have been explored as electrophiles in Stille-type couplings. This approach offers an alternative to traditional aryl halides and triflates, expanding the scope of accessible starting materials for the synthesis of aryl-alkyne frameworks. nih.gov
Table 1: Examples of Stille Coupling Reactions with Trimethyl(1-propynyl)stannane
| Electrophile | Catalyst System | Product Type | Reference |
| Aryl Triflates | Pd(0) complexes | Aryl-alkynes | csic.escapes.gov.br |
| Aryl Iodides | Pd(0) complexes | Aryl-alkynes | uwindsor.ca |
| Trimethylanilinium Salts | Pd(0) complexes | Aryl-alkynes | nih.gov |
Exploration in Suzuki-Miyaura and Negishi-type Couplings
While the Stille reaction is the primary application for organostannanes, the principles of transition metal-catalyzed cross-coupling extend to other important reactions like the Suzuki-Miyaura and Negishi couplings.
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.govtcichemicals.com While not a direct application of trimethyl(1-propynyl)stannane, the development of anhydrous conditions and the use of additives like trimethyl borate (B1201080) have significantly broadened the scope of this reaction, particularly for challenging heteroaryl couplings. nih.govnih.gov These advancements highlight the ongoing efforts to expand the toolkit of cross-coupling reactions, which can be conceptually related to the reactivity of organostannanes.
The Negishi coupling , on the other hand, utilizes organozinc reagents. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org The development of new pyridinylstannanes through Negishi coupling demonstrates the synergy between different cross-coupling methodologies, where a Negishi reaction can be used to create a stannane (B1208499) intermediate for a subsequent Stille coupling. nih.gov Ligand effects are crucial in Negishi couplings, influencing both the yield and stereochemical outcome of the reaction. nih.gov
Other Catalytic Carbon-Carbon Bond Formations (e.g., copper-mediated)
Beyond palladium catalysis, copper-mediated reactions have also been employed for the transformation of organostannanes. Copper(I) can mediate the cross-coupling of organostannanes with various electrophiles, including sulfur electrophiles and organohalides. nsf.govelsevierpure.com These reactions provide an alternative to palladium-catalyzed methods and can sometimes offer complementary reactivity. For instance, copper-mediated couplings of α-heteroatom-substituted alkyltributylstannanes have been shown to proceed with high retention of configuration. elsevierpure.com The combination of copper catalysis with photoredox chemistry has also enabled novel three-component couplings involving radical intermediates. nih.gov
Stereoselective and Regioselective Transformations
The utility of trimethyl(1-propynyl)stannane extends beyond simple cross-coupling reactions to more complex transformations where control of stereochemistry and regiochemistry is paramount.
Carbostannylation of Alkynes for Enyne Synthesis
Carbostannylation, the addition of a carbon-tin bond across a π-system, is a powerful method for constructing new carbon-carbon bonds. The carbostannylation of alkynes using stannane reagents, including those derived from trimethyl(1-propynyl)stannane, provides a direct route to highly functionalized enynes. These reactions often proceed with high stereoselectivity, yielding the syn-addition product as a single stereoisomer. researchgate.net This method is applicable to both terminal and internal alkynes, offering a versatile tool for the synthesis of complex unsaturated systems. researchgate.net
Synthesis of Trifluoromethylated Compounds utilizing Stannane Reagents
The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and physical properties of a molecule. mdpi.comnih.gov Organostannane reagents have been utilized in the synthesis of trifluoromethylated compounds. For example, tributyl(3,3,3-trifluoro-1-propynyl)stannane, a related organostannane, has been employed in the synthesis of various trifluoromethylated heterocycles. researchgate.net This reagent undergoes 1,3-dipolar cycloaddition reactions to form trifluoromethyl-substituted pyrazoles, triazoles, and isoxazoles. researchgate.net These heterocycles can then serve as building blocks for further functionalization. While direct use of trimethyl(1-propynyl)stannane for trifluoromethylation is less common, the chemistry of related trifluoromethylated stannanes highlights the potential for these reagents in fluorine chemistry. The synthesis of trifluoromethyl ketones from esters using nucleophilic trifluoromethylating agents is another important transformation in this area. nih.gov
Introduction of Propynyl (B12738560) Moieties into Complex Structures
Trimethyl(1-propynyl)stannane is a highly effective organotin reagent utilized for the introduction of the 1-propynyl group (CH₃-C≡C-) into a variety of organic frameworks. This process is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Stille coupling. In this reaction, the organostannane transfers its propynyl group to an organic electrophile, typically an aryl or vinyl halide or triflate.
The utility of this reagent lies in the high reliability and chemoselectivity of the carbon-carbon bond formation under relatively mild conditions. The trimethylstannyl group activates the alkyne for this transfer. The general order of group transfer aptitude from organotin reagents is alkynyl > alkenyl > aryl > alkyl. msu.edu This inherent reactivity profile ensures that the 1-propynyl group is selectively transferred over the methyl groups attached to the tin atom. This strategic transfer allows for the precise and efficient construction of complex molecules containing an internal alkyne functionality, which is a versatile handle for further synthetic transformations.
1,3-Dipolar Cycloaddition Reactions (e.g., with diazomethane (B1218177), phenylazide, acetonitrile (B52724) oxide)
The carbon-carbon triple bond in trimethyl(1-propynyl)stannane serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction involves the combination of a 1,3-dipole with a π-system (the dipolarophile) to form a five-membered heterocyclic ring in a concerted, pericyclic fashion. wikipedia.orgslideshare.net The reaction is a powerful tool for heterocycle synthesis, and trimethyl(1-propynyl)stannane provides a direct route to stannylated heterocyclic compounds.
While research often highlights the utility of analogous compounds like tributyl(3,3,3-trifluoro-1-propynyl)stannane, the fundamental reactivity is directly applicable to trimethyl(1-propynyl)stannane. researchgate.net The cycloaddition reactions with various 1,3-dipoles proceed smoothly to afford the corresponding five-membered heterocycles with the trimethylstannyl group intact.
Key examples of these cycloadditions include:
Reaction with Diazomethane: When trimethyl(1-propynyl)stannane reacts with diazomethane (CH₂N₂), a 1,3-dipole, it undergoes a [3+2] cycloaddition to form a pyrazole (B372694) ring. masterorganicchemistry.comyoutube.com
Reaction with Phenylazide: The Huisgen cycloaddition between trimethyl(1-propynyl)stannane and phenylazide (PhN₃) yields a 1,2,3-triazole derivative. wikipedia.orgresearchgate.net This reaction is a cornerstone of click chemistry and provides a highly efficient method for forming this important heterocyclic core.
Reaction with Acetonitrile Oxide: The reaction with a nitrile oxide, such as acetonitrile oxide (CH₃CNO), results in the formation of an isoxazole (B147169) ring. researchgate.netyoutube.com
These reactions demonstrate the versatility of trimethyl(1-propynyl)stannane as a substrate for building complex heterocyclic systems. The presence of the trimethylstannyl group on the resulting heterocycle is a key strategic advantage for further functionalization.
| 1,3-Dipole | Dipolarophile | Resulting Heterocyclic System |
| Diazomethane (CH₂N₂) | Trimethyl(1-propynyl)stannane | Pyrazole |
| Phenylazide (PhN₃) | Trimethyl(1-propynyl)stannane | 1,2,3-Triazole |
| Acetonitrile Oxide (CH₃CNO) | Trimethyl(1-propynyl)stannane | Isoxazole |
Building Block Strategy for Heterocyclic Systems (e.g., pyrazoles, triazoles, isoxazoles)
The 1,3-dipolar cycloaddition reactions of trimethyl(1-propynyl)stannane form the basis of a powerful building block strategy for the synthesis of substituted heterocyclic systems. The initial cycloaddition product is a stannylated heterocycle, which is itself a versatile intermediate for further synthetic elaboration. researchgate.net The trimethylstannyl moiety can be readily exchanged for other functional groups through well-established organometallic cross-coupling reactions, allowing for the regioselective introduction of diversity into the heterocyclic core. researchgate.net
Pyrazoles: The cycloaddition with diazomethane yields a trimethylstannyl-substituted pyrazole. researchgate.net Pyrazoles are a prominent scaffold in medicinal chemistry and materials science. nih.govnih.govorganic-chemistry.org The stannylated pyrazole intermediate can be used in subsequent Stille couplings to introduce aryl or other groups, or it can be converted to a halopyrazole for use in other coupling chemistries.
Triazoles: The reaction with phenylazide produces a trimethylstannyl-substituted 1,2,3-triazole. researchgate.net The 1,2,3-triazole ring is exceptionally stable and is a key component in many pharmaceuticals and functional materials. researchgate.netmdpi.com The ability to generate a stannylated version allows for the synthesis of complex, multi-substituted triazoles that would be difficult to access through other methods.
Isoxazoles: The reaction with acetonitrile oxide provides a direct route to trimethylstannyl-substituted isoxazoles. researchgate.netnih.gov Isoxazoles are important pharmacophores found in numerous biologically active compounds. organic-chemistry.orgorganic-chemistry.org The stannylated isoxazole serves as a linchpin for introducing further complexity, for example, through iododestannylation followed by subsequent cross-coupling reactions. researchgate.net
This two-step strategy—cycloaddition followed by functionalization—highlights the significant synthetic value of trimethyl(1-propynyl)stannane as a precursor for a wide array of highly substituted and functionally diverse five-membered heterocyclic compounds.
| Reagent | Intermediate Heterocycle | Potential Final Products (after functionalization) |
| Diazomethane | Trimethylstannyl-pyrazole | Aryl-pyrazoles, Iodo-pyrazoles |
| Phenylazide | Trimethylstannyl-triazole | Aryl-triazoles, Iodo-triazoles |
| Acetonitrile Oxide | Trimethylstannyl-isoxazole | Aryl-isoxazoles, Iodo-isoxazoles |
Advanced Spectroscopic and Analytical Characterization of Trimethyl 1 Propynyl Stannane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For organotin compounds like trimethyl(1-propynyl)stannane, a multi-nuclear NMR approach is often employed, utilizing ¹H, ¹³C, and ¹¹⁹Sn nuclei to gain a comprehensive structural picture.
Applications of ¹H NMR in Stannane (B1208499) Chemistry
Proton (¹H) NMR spectroscopy is a fundamental tool for characterizing the organic framework of stannane derivatives. The chemical shifts (δ) of protons are influenced by their local electronic environment, providing insights into the connectivity of the molecule. In trimethyl(1-propynyl)stannane, one would expect to observe distinct signals for the trimethylstannyl protons and the propynyl (B12738560) group protons.
The nine protons of the three methyl groups attached to the tin atom are chemically equivalent and would appear as a single, sharp singlet in the upfield region of the spectrum, typically around 0.1-0.3 ppm. A key feature in the ¹H NMR of organotin compounds is the presence of satellite peaks flanking the main signal. These satellites arise from the coupling between the protons and the NMR-active tin isotopes, ¹¹⁷Sn (7.68% natural abundance) and ¹¹⁹Sn (8.58% natural abundance). The magnitude of the two-bond coupling constant, ²J(Sn-H), provides valuable structural information.
For the 1-propynyl group, the methyl protons would appear as a singlet further downfield, typically in the range of 1.8-2.0 ppm. The position of this signal is influenced by the triple bond's magnetic anisotropy.
Table 1: Representative ¹H NMR Data for Trimethyl-alkynyl Stannane Analogs
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (Hz) |
|---|---|---|---|
| Sn(CH₃)₃ | 0.1 - 0.3 | Singlet with Sn satellites | ²J(¹¹⁹Sn-¹H) ≈ 50-60 |
Note: Data are based on typical values for analogous trimethyl-alkynyl stannane compounds.
Applications of ¹³C NMR in Stannane Chemistry
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. nih.gov In trimethyl(1-propynyl)stannane, each carbon atom gives a distinct signal, allowing for unambiguous assignment.
The carbon atoms of the trimethylstannyl group will resonate at a single chemical shift, typically in the upfield region around -10 to 0 ppm. Similar to ¹H NMR, the coupling between ¹³C and the tin isotopes results in satellite peaks, with the one-bond coupling constant, ¹J(Sn-C), being particularly informative about the hybridization and electronic environment of the carbon atom directly bonded to tin.
The sp-hybridized carbons of the alkyne moiety appear in a characteristic downfield region. The carbon atom directly attached to the tin atom (C-1) would resonate at approximately 80-90 ppm, while the second alkynyl carbon (C-2) would be found further downfield, around 100-110 ppm. The methyl carbon of the propynyl group would appear in the aliphatic region, typically between 4-6 ppm. The observation of ¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹³C) coupling constants can further confirm the assignments. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for Trimethyl(1-propynyl)stannane
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Sn(CH₃)₃ | -10 to 0 |
| Sn-C≡ | 80 - 90 |
| ≡C-CH₃ | 100 - 110 |
Note: Values are predicted based on data from analogous alkynylstannane compounds.
Applications of ¹¹⁹Sn NMR in Organotin Research
¹¹⁹Sn NMR spectroscopy is a highly sensitive and direct probe of the electronic environment around the tin nucleus. researchgate.net The chemical shift range for ¹¹⁹Sn is very large (over 2000 ppm), making it an excellent tool for distinguishing between different types of organotin compounds. For alkynylstannanes like trimethyl(1-propynyl)stannane, the ¹¹⁹Sn chemical shift is typically observed in the range of -40 to -80 ppm relative to tetramethylstannane (Me₄Sn). researchgate.net
The precise chemical shift value is influenced by the nature of the substituents on the tin atom. The presence of the electron-withdrawing alkynyl group generally causes a downfield shift compared to tetraalkylstannanes. The study of ¹¹⁹Sn NMR spectra, including the analysis of coupling constants to ¹H and ¹³C, is crucial for confirming the structure and purity of the synthesized organotin compounds. researchgate.net For instance, the isotope-induced chemical shifts, such as ¹Δ¹²/¹³C(¹¹⁹Sn), can be observed and are characteristic of mono-alkyn-1-yl(trimethyl)stannanes. researchgate.net
Role of ¹⁹F NMR in Fluorinated Analog Characterization
The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. ¹⁹F NMR spectroscopy is an invaluable tool for characterizing fluorinated analogs of trimethyl(1-propynyl)stannane, such as those containing a trifluoromethyl group on the propynyl chain (e.g., trimethyl(3,3,3-trifluoro-1-propynyl)stannane).
¹⁹F NMR is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, allowing for the detection of subtle structural changes. In a compound like tributyl(3,3,3-trifluoro-1-propynyl)stannane, the three fluorine atoms of the CF₃ group would give rise to a single resonance. researchgate.net The chemical shift and coupling to other nuclei, such as ¹H or ¹³C, would provide definitive evidence for the presence and location of the fluorine atoms within the molecule. This technique is particularly useful for confirming the success of fluorination reactions and for studying the electronic effects of fluorine substitution on the organotin moiety.
Vibrational Spectroscopy: Infrared and Raman Applications
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These "molecular fingerprints" are highly useful for identifying functional groups.
In the IR spectrum of trimethyl(1-propynyl)stannane, several characteristic absorption bands would be expected. The most prominent of these is the C≡C stretching vibration, which for terminal alkynes typically appears as a weak to medium band in the 2100-2260 cm⁻¹ region. The C-H stretching vibrations of the methyl groups on both the tin and the propynyl moiety would be observed in the 2850-3000 cm⁻¹ range. The asymmetric and symmetric Sn-C stretching vibrations are expected in the lower frequency region, typically around 500-600 cm⁻¹.
Raman spectroscopy is particularly useful for observing non-polar or weakly polar bonds. The C≡C triple bond, being relatively non-polar, often gives a strong signal in the Raman spectrum, complementing the information from the IR spectrum.
Table 3: Key Vibrational Frequencies for Trimethyl(1-propynyl)stannane
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity in IR | Intensity in Raman |
|---|---|---|---|
| C-H stretch (methyl) | 2850 - 3000 | Strong | Strong |
| C≡C stretch | 2100 - 2260 | Weak-Medium | Strong |
Note: Wavenumbers are approximate and based on analogous compounds.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For trimethyl(1-propynyl)stannane, electron ionization (EI) mass spectrometry would likely lead to the observation of the molecular ion peak [M]⁺, confirming the molecular weight.
Due to the presence of multiple tin isotopes, the molecular ion and tin-containing fragment ions will appear as a characteristic cluster of peaks, with the relative intensities corresponding to the natural abundances of the isotopes. A common fragmentation pathway for organotin compounds is the successive loss of alkyl groups from the tin atom. For trimethyl(1-propynyl)stannane, this would result in prominent peaks corresponding to [M-CH₃]⁺, [M-2CH₃]⁺, and [M-3CH₃]⁺. Cleavage of the Sn-C(alkynyl) bond would also be expected, leading to ions such as [Sn(CH₃)₃]⁺.
Table 4: Expected Key Fragment Ions in the Mass Spectrum of Trimethyl(1-propynyl)stannane
| Ion | Description |
|---|---|
| [C₅H₉Sn]⁺ | Molecular Ion (M⁺) |
| [C₄H₆Sn]⁺ | Loss of a methyl group ([M-CH₃]⁺) |
| [C₃H₃Sn]⁺ | Loss of two methyl groups ([M-2CH₃]⁺) |
| [C₅H₃]⁺ | Loss of three methyl groups ([M-3CH₃]⁺) |
This detailed analysis of fragmentation patterns allows for the confirmation of the compound's identity and provides corroborating evidence for the structure determined by NMR and vibrational spectroscopy.
X-ray Crystallography for Solid-State Structural Determination
A relevant study on the molecular and solid-state structures of various alkynylsilanes and bis(trimethylstannyl)ethyne provides a strong basis for predicting the structural characteristics of trimethyl(1-propynyl)stannane. researchgate.net The crystal structure of bis(trimethylstannyl)ethyne, Me3Sn-C≡C-SnMe3, is particularly informative. In this molecule, the tin atoms are in a tetrahedral coordination environment, bonded to three methyl groups and one alkynyl carbon. The Sn-C(alkynyl) bond length is a key parameter, and in bis(trimethylstannyl)ethyne, it provides a benchmark for what can be expected in related compounds.
The determination of molecular structures by X-ray diffraction allows for the creation of detailed structural models. For instance, in a study of various tetraalkynylsilanes, the molecular structures were determined with high precision, revealing important details about bond lengths and angles. researchgate.net For Si(C≡C–C6H4-4-Me)4, the Si-C bond length was found to be 181.5(2) pm, and the C≡C bond length was 120.3(3) pm. researchgate.net These values are typical for such linkages and provide a comparative basis for alkynylstannanes.
| Parameter | Value | Reference Compound |
|---|---|---|
| Crystal System | Monoclinic | Bis(trimethylstannyl)ethyne |
| Space Group | P21/c | |
| a (Å) | 6.331(2) | |
| b (Å) | 9.635(3) | |
| c (Å) | 10.748(3) | |
| β (°) | 104.98(3) |
Note: Data is for a closely related compound to illustrate typical crystallographic parameters. Specific data for trimethyl(1-propynyl)stannane is not available.
Chromatographic Techniques in Organotin Compound Analysis
Chromatographic techniques are paramount for the separation, identification, and quantification of organotin compounds from various matrices. The analysis of trimethyl(1-propynyl)stannane and its derivatives relies heavily on methods such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective detection. nih.govacs.org
Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. However, many organotin compounds, particularly the more polar mono- and di-substituted species, require derivatization to increase their volatility and thermal stability for GC analysis. nist.gov Common derivatization procedures for organotin compounds include ethylation or pentylation using Grignard reagents or sodium tetraethylborate. nih.gov For a relatively volatile compound like trimethyl(1-propynyl)stannane, direct GC analysis might be feasible, but derivatization could still be employed to improve chromatographic peak shape and sensitivity. The choice of the stationary phase in the GC column is critical for achieving good separation. Typically, non-polar or mid-polar columns, such as those with a 5% phenyl-polysiloxane phase, are used. advancedsciencenews.com
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers an advantage for the analysis of less volatile or thermally labile organotin compounds as it often does not require derivatization. sigmaaldrich.comnih.gov Reversed-phase HPLC is a common mode of separation, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water, methanol (B129727), or acetonitrile (B52724), sometimes with additives like acetic acid or tropolone (B20159) to improve peak shape and prevent on-column degradation.
The coupling of these chromatographic techniques with various detectors is essential for selective and sensitive analysis. Mass spectrometry (MS), including tandem mass spectrometry (MS/MS) and inductively coupled plasma mass spectrometry (ICP-MS), are the most powerful detection methods. advancedsciencenews.com GC-MS allows for the identification of compounds based on their mass spectra and retention times. researchgate.net LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a preferred technique for complex sample matrices. sigmaaldrich.comnih.gov
| Technique | Typical Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Derivatization |
|---|---|---|---|---|
| Gas Chromatography (GC) | 5% Phenyl-polysiloxane | Helium, Hydrogen | MS, MS/MS, ICP-MS, FPD | Often required (e.g., ethylation) |
| Liquid Chromatography (LC) | C18, C8 | Methanol/Water, Acetonitrile/Water | MS, MS/MS, ICP-MS | Generally not required |
FPD: Flame Photometric Detection
Theoretical and Computational Investigations of Trimethyl 1 Propynyl Stannane Systems
Quantum Chemical Studies on Electronic Structure and Bonding
Perturbational Molecular Orbital (PMO) theory, a quantitative application of molecular orbital theory, allows for the analysis of a molecule's electronic structure by considering it as being formed from the interaction of molecular fragments. wayne.edu This approach helps in understanding the bonding and antibonding relationships between the trimethylstannyl group and the 1-propynyl group. The interaction between the orbitals of these two fragments dictates the conformational preferences and the electronic properties of the molecule. wayne.edu
The analysis of molecular orbitals, often aided by computational methods like Self-Consistent Field (SCF) calculations, reveals the distribution and energy levels of electrons within the molecule. wayne.edu For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting reactivity. In trimethyl(1-propynyl)stannane, the HOMO is typically associated with the π-system of the alkyne, while the LUMO may be centered on the tin atom or the antibonding orbitals of the C-Sn bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.
Furthermore, computational studies can elucidate the nature of the σ orbitals, which are fundamental to understanding the local bonding between atoms. nih.gov While frontier orbitals like HOMO and LUMO often have π character, the analysis of deeper-lying σ orbitals provides a more complete picture of the chemical bonding within the trimethyl(1-propynyl)stannane molecule. nih.gov
Density Functional Theory (DFT) in Reaction Mechanism Prediction and Analysis
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the mechanisms of organic and organometallic reactions. mdpi.comresearchgate.netresearchgate.net It provides a good balance between accuracy and computational cost, making it suitable for investigating complex reaction pathways.
In the context of trimethyl(1-propynyl)stannane, DFT calculations are instrumental in predicting the feasibility and stereochemical outcomes of various reactions. For example, DFT can be used to model cycloaddition reactions, a common transformation for alkynes. mdpi.com By calculating the activation energies and reaction energies for different possible pathways, researchers can predict which regioisomers and stereoisomers are likely to be formed. mdpi.comresearchgate.net
A notable application of DFT is in the study of [3+2] cycloaddition reactions involving alkynes and three-atom components (TACs). researchgate.net DFT calculations can elucidate the electronic structure transformations along the reaction coordinate, revealing whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net The analysis of the potential energy surface (PES) helps in identifying transition states and intermediates, providing a detailed mechanistic picture. researchgate.net
Furthermore, DFT studies can explain the role of catalysts in influencing reaction pathways. mdpi.com For instance, in metal-catalyzed reactions involving trimethyl(1-propynyl)stannane, DFT can model the interaction of the organotin compound with the metal center and clarify how the catalyst facilitates bond formation and breaking. mdpi.com
Computational Insights into Spectroscopic Properties
Computational chemistry provides valuable tools for predicting and interpreting spectroscopic data, which is crucial for the characterization of new compounds. For trimethyl(1-propynyl)stannane, theoretical calculations of NMR spectra are particularly important.
Ab initio and DFT methods can be used to calculate nuclear magnetic shielding constants, which are then converted to chemical shifts. researchgate.netmdpi.com By comparing the calculated NMR spectra with experimental data, chemists can confirm the structure of the synthesized compound. mdpi.com These calculations can be particularly helpful in assigning signals in complex spectra or in distinguishing between different isomers. youtube.com
For trimethyl(1-propynyl)stannane, the calculation of ¹¹⁹Sn NMR chemical shifts is of significant interest. researchgate.net Theoretical methods can predict the chemical shift of the tin nucleus and the coupling constants between tin and adjacent carbon and hydrogen atoms. researchgate.netresearchgate.net Discrepancies between calculated and experimental values can sometimes point to subtle structural features or solvent effects that were not initially considered. researchgate.net
Vibrational frequencies, which are measured by infrared (IR) and Raman spectroscopy, can also be predicted using computational methods. The calculated vibrational spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes and to confirm the presence of specific functional groups, such as the C≡C triple bond in the propynyl (B12738560) group.
Modeling of Intermediates and Transition States in Organotin Reactions
Understanding the structure and energetics of intermediates and transition states is fundamental to comprehending reaction mechanisms. nih.gov Computational chemistry provides the means to model these transient species, which are often difficult or impossible to observe experimentally. nih.govbath.ac.uk
For reactions involving trimethyl(1-propynyl)stannane, computational methods can be used to locate and characterize the transition state structures for various reaction pathways. umw.edu The geometry of the transition state provides crucial information about the mechanism, such as the degree of bond formation and breaking at the point of highest energy along the reaction coordinate. bath.ac.uk The calculated activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. umw.edu
For example, in addition reactions to the alkyne, computational modeling can distinguish between different possible transition state geometries, leading to different stereochemical outcomes. nih.gov Similarly, in substitution reactions at the tin center, calculations can help to determine whether the reaction proceeds through an associative or dissociative mechanism by modeling the corresponding five-coordinate or three-coordinate intermediates. nih.gov
The study of reaction dynamics, often combining experimental data with electronic structure and statistical calculations like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, can reveal the formation of transient intermediates. nih.govresearchgate.netosti.govrsc.org These calculations can trace the reaction pathway from reactants to products, identifying key intermediates and the transition states that connect them. nih.govresearchgate.netosti.govrsc.org This detailed understanding of the potential energy surface is invaluable for controlling and optimizing chemical reactions.
Future Prospects and Emerging Research Frontiers in Trimethyl 1 Propynyl Stannane Chemistry
Development of Sustainable Synthetic Methodologies for Organotin Reagents
The traditional synthesis of organotin compounds, often relying on Grignard reagents and tin halides like tin tetrachloride, presents environmental and safety challenges. wikipedia.org Future research is increasingly directed towards greener alternatives that minimize waste and utilize less hazardous materials.
Recent developments have highlighted the potential of radical-mediated synthesis as a more efficient and milder approach to creating organostannanes. researchgate.net These methods, which can be initiated by light or electrochemical means, offer a pathway to synthesize aryl and alkenyl stannanes with high efficiency. researchgate.net For instance, photochemical stannylation of aryl halides has been demonstrated as a viable synthetic route. researchgate.net The ongoing exploration of these radical-based approaches is crucial for developing more sustainable methods for producing trimethyl(1-propynyl)stannane and other organotin reagents. researchgate.net
Exploration of Novel Catalytic Transformations with Reduced Environmental Impact
Organotin compounds are pivotal in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, for forming new carbon-carbon bonds. sigmaaldrich.com A significant area of future research lies in developing novel catalytic systems that reduce the environmental impact associated with these transformations. This includes designing catalysts that are more efficient, operate under milder conditions, and can be easily recovered and recycled.
Furthermore, the development of organotin compounds as catalysts themselves is an active area of study. lupinepublishers.com For example, dibutyltin (B87310) dilaurate is used as a catalyst in polyurethane formation and silicone vulcanization. wikipedia.org Future research will likely focus on creating new organotin-based catalysts for a wider range of chemical reactions, with an emphasis on those that are environmentally benign. acs.org
Expansion into Advanced Functional Materials (e.g., specialized polymeric materials)
The unique properties of organotin compounds make them attractive candidates for incorporation into advanced functional materials. wiley-vch.deresearchgate.net While currently used as PVC stabilizers, their potential extends far beyond this application. wikipedia.orglupinepublishers.com
Future research will likely explore the integration of trimethyl(1-propynyl)stannane and its derivatives into specialized polymeric materials. The alkynyl group in trimethyl(1-propynyl)stannane offers a reactive handle for polymerization and functionalization, potentially leading to the development of materials with novel electronic, optical, or mechanical properties. For instance, the synthesis of p-styryl-substituted organotin phosphines that can be copolymerized with olefins demonstrates a pathway to systematically create polymeric organotin materials. acs.org These materials could find applications in areas such as high-performance coatings, sensors, and advanced composites.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and efficiency compared to traditional batch methods. researchgate.netamidetech.com The integration of organotin chemistry, including reactions involving trimethyl(1-propynyl)stannane, with these platforms is a key area for future development.
Automated flow synthesis can facilitate the rapid and efficient production of complex molecules, including peptides and proteins, with precise control over reaction parameters. amidetech.comnih.govnih.govpentelutelabmit.com Applying these techniques to the synthesis and reactions of organotin compounds could lead to streamlined processes for producing fine chemicals and pharmaceutical intermediates. The ability to perform reactions in a closed, automated system also minimizes operator exposure to potentially hazardous reagents, a significant advantage when working with organotin compounds.
Interdisciplinary Applications in Chemical Sciences
The versatility of organotin compounds, including trimethyl(1-propynyl)stannane, lends itself to a wide range of interdisciplinary applications. acs.org Their use in organic synthesis is well-established, but their potential in other areas of the chemical sciences is still being explored. sigmaaldrich.com
Future research will likely see the expansion of organotin chemistry into fields such as medicinal chemistry and materials science. For example, the synthesis of organotin complexes with thio-Schiff bases has shown potential for developing new therapeutic agents. mdpi.com The trifluoromethylated heterocyclic compounds derived from tributyl(3,3,3-trifluoro-1-propynyl)stannane serve as valuable building blocks in medicinal chemistry. researchgate.net Furthermore, the unique reactivity of organotin compounds can be harnessed to create novel molecular architectures and functional systems, bridging the gap between synthetic chemistry and materials science.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing trimethyl-1-propynyl-stannane, and how do reaction conditions influence yield and purity?
- Trimethyl-1-propynyl-stannane can be synthesized via transmetallation or alkylation reactions. For example, halogenated stannanes (e.g., SnHX) react with propargyl Grignard reagents in anhydrous solvents like tetrahydrofuran (THF) at low temperatures (-78°C) to minimize decomposition . Yield optimization requires precise stoichiometry and exclusion of moisture/oxygen. Analytical techniques like Sn NMR (e.g., 1:3:3:1 quartets at ~770 ppm) and mass spectrometry are critical for confirming product identity and purity .
Q. How can spectroscopic methods distinguish trimethyl-1-propynyl-stannane from related organotin compounds?
- H NMR: The propargyl proton resonates as a singlet at ~2.1–2.3 ppm, while trimethyltin groups appear as a singlet at ~0.1–0.3 ppm. Sn NMR shows a distinct quartet due to coupling with Sn and Sn isotopes (splitting ~100–112 Hz) . IR spectroscopy identifies Sn–C and C≡C stretching vibrations at 500–600 cm and 2100–2250 cm, respectively .
Q. What are the primary decomposition pathways of trimethyl-1-propynyl-stannane under ambient conditions?
- Thermal decomposition occurs via β-hydride elimination, releasing propyne and forming Sn–Sn bonds. Oxidation in air produces tin oxides and CO. Stability studies in liquid ammonia or glyme solvents reveal slower decomposition rates compared to polar protic solvents, attributed to reduced Sn–H bond activation .
Advanced Research Questions
Q. How do competing dissociation mechanisms of trimethyl-1-propynyl-stannane affect its utility in EUV lithography debris mitigation?
- In plasma environments, stannane undergoes photo-dissociation (UV radiation) and catalytic dissociation on Sn-coated surfaces, leading to Sn redeposition. Debris mitigation requires minimizing stannane residence time and wall collisions. The net Sn cleaning rate () balances SnH formation () and redeposition ():
Computational models suggest optimizing gas flow rates and surface passivation to suppress redeposition .
Q. What isotopic effects influence the reaction kinetics of trimethyl-1-propynyl-stannane in cross-coupling reactions?
- Isotopic substitution (e.g., Sn vs. Sn) alters reaction rates due to differences in bond strength and vibrational modes. For example, SnH exhibits a 2.1×10 cm redshift in IR spectra compared to natural Sn isotopes. Kinetic isotope effects (KIEs) in Stille couplings reveal slower transmetallation for heavier isotopes, impacting catalytic efficiency .
Q. How do solvent and ligand effects modulate the catalytic activity of trimethyl-1-propynyl-stannane in polymer synthesis?
- In Stille polycondensation, coordinating solvents (e.g., toluene) enhance oxidative addition rates by stabilizing tin intermediates. Ligands like PPh reduce Sn aggregation but may slow reductive elimination. Table 1 summarizes catalyst screening results:
| Catalyst | Solvent | Yield (%) | PDI | Reference |
|---|---|---|---|---|
| Trimethyl-1-propynyl-Sn | Toluene | 85 | 1.2 | |
| Tributyl-Sn | DMF | 72 | 1.5 |
Optimal conditions (stoichiometric stannane, 60°C, 12h) achieve >85% yield with low polydispersity (PDI <1.3) .
Q. What computational methods predict the environmental persistence and toxicity of trimethyl-1-propynyl-stannane?
- Density Functional Theory (DFT) simulations model Sn–C bond dissociation energies (BDEs) to estimate hydrolysis rates. QSAR models correlate log values (~3.5) with bioaccumulation potential in aquatic systems. Comparative studies with tributyltin analogs show reduced toxicity due to faster degradation but higher volatility .
Data Contradictions and Resolution
Q. Discrepancies in reported Sn–H bond strengths: How do experimental and theoretical values align?
- Experimental bond strengths (e.g., 234 kJ/mol via calorimetry) conflict with DFT-calculated values (248 kJ/mol). Discrepancies arise from solvent effects in experimental setups and basis set limitations in simulations. Hybrid methods (e.g., CCSD(T)/def2-TZVP) reduce errors to <5% .
Q. Conflicting NMR assignments for SnH in acidic media: What causes variability in chemical shifts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
